TCS JNK 5a

概要

説明

TCS JNK 5aは、JNK阻害剤IXとしても知られており、c-Jun N末端キナーゼ2およびc-Jun N末端キナーゼ3の強力で選択的な阻害剤です。これは、これらのキナーゼを阻害する能力のために科学研究で広く使用されており、これらのキナーゼはミトゲン活性化タンパク質キナーゼファミリーの一部です。 これらのキナーゼは、アポトーシス、炎症、およびストレス応答を含むさまざまな細胞プロセスにおいて重要な役割を果たしています .

科学的研究の応用

TCS JNK 5a has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the inhibition of c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3 in various chemical reactions.

Biology: Researchers use it to investigate the role of c-Jun N-terminal kinases in cellular processes such as apoptosis, inflammation, and stress responses.

Medicine: this compound is employed in preclinical studies to explore its potential therapeutic effects in diseases like Alzheimer’s, Parkinson’s, and cancer.

Industry: It is used in the development of new drugs and therapeutic agents targeting c-Jun N-terminal kinases

作用機序

TCS JNK 5aは、c-Jun N末端キナーゼ2およびc-Jun N末端キナーゼ3を選択的に阻害することにより、その効果を発揮します。これは、これらのキナーゼのATP結合部位に結合し、それらの活性化と下流の標的のリン酸化を阻止します。 この阻害は、アポトーシス、炎症、およびストレス応答に関与するシグナル伝達経路を阻害し、それによって細胞プロセスを調節します .

類似化合物の比較

類似化合物

SP600125: 別のc-Jun N末端キナーゼ阻害剤ですが、this compoundよりも選択性が低いです。

JNK阻害剤VIII: 機能は似ていますが、選択性と効力プロファイルが異なります。

AS601245: キナーゼ阻害の範囲が広いc-Jun N末端キナーゼ阻害剤

独自性

This compoundは、c-Jun N末端キナーゼ2およびc-Jun N末端キナーゼ3に対する高い選択性により独自のものであり、これらの特定のキナーゼをオフターゲット効果なしに研究するための貴重なツールとなっています。 その効力と選択性プロファイルは、他のc-Jun N末端キナーゼ阻害剤とは異なります .

生化学分析

Biochemical Properties

TCS JNK 5a is a selective inhibitor of JNK2 and JNK3 . It displays no significant activity at a range of other protein kinases including EGFR, ErbB2, cdk2, PLK-1, and Src . The pIC50 values for JNK3 and JNK2 are 6.7 and 6.5, respectively .

Cellular Effects

It is known that JNKs play a crucial role in mediating diseases such as Alzheimer’s and Parkinson’s, which are neurodegenerative diseases . Therefore, the inhibition of JNK2 and JNK3 by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting JNK2 and JNK3 This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition

Dosage Effects in Animal Models

It is known that JNK inhibitors have shown improvement of anticancer drug sensitivity in animal models .

Transport and Distribution

It is known that scaffold proteins regulate protein availability and subcellular localization, which are important regulators of signal transduction .

Subcellular Localization

It is known that scaffold proteins regulate protein availability and subcellular localization, which are important regulators of signal transduction .

準備方法

合成経路と反応条件

TCS JNK 5aの合成には、3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イルアミンとナフタレン-1-カルボン酸の反応が含まれます。この反応は通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、ジクロロメタンなどの有機溶媒中で行われます。 反応混合物を室温で数時間撹拌し、カラムクロマトグラフィーで精製して目的の生成物を得ます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、より高い収率と純度を実現するように最適化されています。 自動反応器と高性能液体クロマトグラフィー(HPLC)などの高度な精製技術を使用することで、化合物の品質が常に一定になります .

化学反応の分析

反応の種類

TCS JNK 5aは、シアノ基やアミド結合などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。この反応は通常、ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で、高温で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。これらの反応は通常、水性または有機溶媒中で、制御された温度で行われます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの置換反応によりアミド誘導体が生成され、酸化反応により化合物の酸化型が生成される可能性があります .

科学研究への応用

This compoundは、科学研究で幅広い用途を持っています。

化学: これは、さまざまな化学反応におけるc-Jun N末端キナーゼ2およびc-Jun N末端キナーゼ3の阻害を研究するためのツール化合物として使用されます。

生物学: 研究者は、アポトーシス、炎症、およびストレス応答などの細胞プロセスにおけるc-Jun N末端キナーゼの役割を調査するために使用しています。

医学: this compoundは、アルツハイマー病、パーキンソン病、および癌などの疾患における潜在的な治療効果を探求するために、前臨床試験で使用されています。

類似化合物との比較

Similar Compounds

SP600125: Another c-Jun N-terminal kinase inhibitor, but less selective compared to TCS JNK 5a.

JNK Inhibitor VIII: Similar in function but with different selectivity and potency profiles.

AS601245: A c-Jun N-terminal kinase inhibitor with a broader range of kinase inhibition

Uniqueness

This compound is unique due to its high selectivity for c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3, making it a valuable tool for studying these specific kinases without off-target effects. Its potency and selectivity profile distinguish it from other c-Jun N-terminal kinase inhibitors .

特性

IUPAC Name |

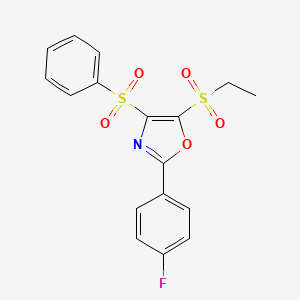

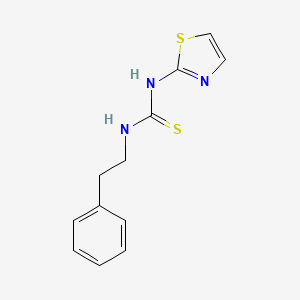

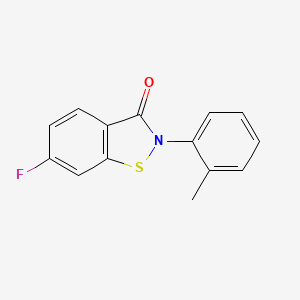

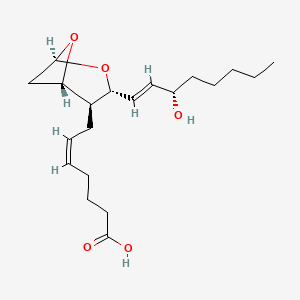

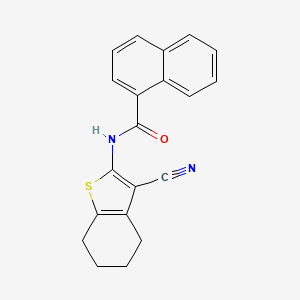

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGDQGAFSDMBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354224 | |

| Record name | JNK Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312917-14-9 | |

| Record name | JNK Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。